(2R)-Vildagliptin

Chiral Chromatography Analytical Method Validation Pharmaceutical Quality Control

Procure (2R)-Vildagliptin, the definitive negative control for dipeptidyl peptidase-4 (DPP-4) research. As the pharmacologically inactive (R)-enantiomer of the gliptin class, it is essential for verifying stereospecific enzyme inhibition, validating chiral HPLC methods, quantifying unwanted R-isomer in (2S)-vildagliptin batches, and performing forced degradation studies to detect racemization. Unlike generic impurities or alternative DPP-4 inhibitors, this compound provides an exact stereochemical match to the active drug, ensuring your assays and quality control protocols meet enantiomeric purity specifications (>99.5%).

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
Cat. No. B1261540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-Vildagliptin
Synonyms(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
InChIInChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1
InChIKeySYOKIDBDQMKNDQ-JULPFRMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-Vildagliptin for DPP-4 Assays: Chiral Reference Standard for Anti-Diabetic Compound Research


(2R)-Vildagliptin (CAS 1036959-27-9), also known as (2R)-LAF237, is the (R)-enantiomer of the approved dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin . The compound belongs to the cyanopyrrolidine class of gliptins and is chemically defined as (2R)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile . In contrast to the therapeutically active (2S)-enantiomer, (2R)-Vildagliptin serves as a critical negative control in DPP-4 activity studies and is used for chiral purity analysis in pharmaceutical development .

Why Generic DPP-4 Inhibitors Cannot Replace (2R)-Vildagliptin as an Experimental Control


While multiple DPP-4 inhibitors exist on the market—including sitagliptin, saxagliptin, linagliptin, and alogliptin—none can substitute for (2R)-Vildagliptin's unique function as an inactive, stereochemically matched negative control [1]. The compound's value lies precisely in its lack of pharmacological activity, a property directly tied to its specific (2R) stereochemistry [2]. In the absence of this specific enantiomer, researchers attempting to verify the stereospecificity of DPP-4 inhibition or validate chiral separation methods would be forced to use less suitable alternatives, such as chemically distinct inhibitors or generic impurities, which would not provide the necessary stereochemical control [3].

(2R)-Vildagliptin: Quantitative Differentiation from (2S)-Vildagliptin and Other DPP-4 Inhibitors


Chiral Purity Control: Enantiomeric Separation of (2R)-Vildagliptin from (2S)-Vildagliptin

(2R)-Vildagliptin is specifically detected and quantified as the R-enantiomer impurity in vildagliptin drug substance. A validated chiral HPLC method using a CHIRALPAK IC column with ethanol-diethylamine (100:0.1) mobile phase achieved detection and quantitation limits for R-vildagliptin of 0.309 μg/mL and 1.236 μg/mL, respectively [1]. This method enables the verification of enantiomeric purity of (2S)-vildagliptin, where the (2R)-isomer must be controlled to low levels [2].

Chiral Chromatography Analytical Method Validation Pharmaceutical Quality Control

Pharmacological Inactivity: Differential DPP-4 Inhibition between (2R)- and (2S)-Vildagliptin

The biological activity of vildagliptin is stereospecific. The (2S)-enantiomer exhibits potent DPP-4 inhibition with an IC50 of 3.5 nM in human Caco-2 cells, while the (2R)-enantiomer is described as the 'inactive isomer' and is used solely as an experimental control . The patent literature explicitly states that 'the stereoisomer with the desired biological activity is the (2S) enantiomer' [1]. This provides a binary functional differentiation: active (2S)-vildagliptin versus inactive (2R)-vildagliptin.

DPP-4 Inhibition Enantiomer Selectivity Negative Control

Analytical Method Validation: Resolution of (2R)-Vildagliptin from Related Impurities

A validated stability-indicating chiral HPLC method (CSP–Lux Cellulose-2 column) achieved baseline separation of (2R)-vildagliptin from the active drug and other process-related impurities, including vildagliptin-amide, vildagliptin-dimer, vildagliptin-diketopiperazine, and dehydroxy-vildagliptin [1]. The chromatogram demonstrates that (2R)-vildagliptin elutes with a distinct retention time, enabling its specific identification and quantification in complex mixtures [1].

Forced Degradation Impurity Profiling Stability-Indicating Method

DPP-4 Selectivity Profile: Comparative Ki Values for Vildagliptin against Related Peptidases

The active (2S)-enantiomer of vildagliptin demonstrates a high degree of selectivity for DPP-4 (Ki = 0.003 μM) over DPP-2 (Ki > 500 μM), DPP-8 (Ki = 0.81 μM), and DPP-9 (Ki = 0.095 μM) [1]. This selectivity profile is class-level inference for the mechanism, but the (2R)-Vildagliptin's lack of activity against DPP-4 is the critical differentiator. The selectivity of the active enantiomer underscores the need for a matched inactive control to interpret experimental results accurately.

Enzyme Selectivity DPP-4 DPP-8/9 Off-Target Effects

Key Application Scenarios for (2R)-Vildagliptin in DPP-4 Research and Quality Control


Chiral Purity Verification of Vildagliptin Active Pharmaceutical Ingredient (API)

Pharmaceutical quality control laboratories can employ (2R)-Vildagliptin as a certified reference standard to quantify the unwanted R-enantiomer in (2S)-vildagliptin batches. The validated HPLC methods, with established LOD/LOQ values [1] and resolution from other impurities [2], provide the analytical framework for ensuring that the API meets regulatory specifications for enantiomeric purity (typically >99.5% for the (2S)-enantiomer) [3].

Negative Control for DPP-4 Activity Assays in Drug Discovery

In vitro DPP-4 inhibition assays used for screening novel compounds or validating lead candidates require a stereochemically matched negative control to distinguish genuine enzymatic inhibition from assay interference. (2R)-Vildagliptin fulfills this role, as it is the structurally identical yet pharmacologically inactive enantiomer [1], allowing researchers to confidently attribute observed DPP-4 inhibition to stereospecific binding rather than non-specific effects.

Forced Degradation and Stability-Indicating Method Development

Analytical development scientists can incorporate (2R)-Vildagliptin into forced degradation studies to monitor potential enantiomeric conversion or racemization under stress conditions (e.g., heat, light, pH extremes). The demonstrated ability to separate (2R)-Vildagliptin from the active drug and other degradation products [1] supports the development of robust stability-indicating methods required for pharmaceutical formulation development and regulatory submissions.

Pharmacological Studies Investigating Stereospecific DPP-4 Inhibition

Researchers investigating the structure-activity relationships (SAR) of DPP-4 inhibitors can utilize (2R)-Vildagliptin to isolate the contribution of stereochemistry to biological activity. By comparing the effects of the active (2S)-enantiomer [1] with the inactive (2R)-enantiomer in cellular or in vivo models, scientists can directly test the hypothesis that the observed pharmacological effects are due to specific DPP-4 inhibition rather than other mechanisms.

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